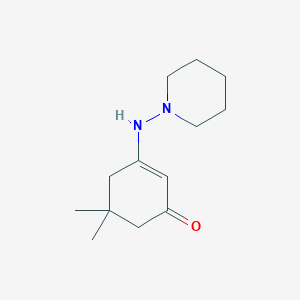
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is a synthetic organic compound with a unique structure that includes a cyclohexenone ring substituted with a piperidylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired ring structure.
Introduction of the Piperidylamino Group: The piperidylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the cyclohexenone with a piperidine derivative under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-cyclohexen-1-one: Lacks the piperidylamino group, making it less versatile in terms of chemical reactivity.
3-(1-Piperidylamino)-2-cyclohexen-1-one: Similar structure but without the dimethyl substitution, which may affect its stability and reactivity.
Uniqueness
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is unique due to the presence of both the dimethyl and piperidylamino groups
Biological Activity
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one, also known by its CAS number 13358-76-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure:
- Formula: C13H21NO
- Molecular Weight: 221.32 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is hypothesized to exert its effects through the modulation of neurotransmitter systems and possibly through anti-inflammatory pathways.
Neurotransmitter Interaction
Research indicates that compounds with similar structures often interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can lead to a range of pharmacological effects, including anxiolytic and antidepressant-like activities.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant-like activity | Positive modulation of mood | |
| Anxiolytic properties | Reduction in anxiety behaviors | |
| Anti-inflammatory effects | Decrease in pro-inflammatory cytokines |
Study 1: Antidepressant-Like Effects
In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in antidepressant-like behavior.
Study 2: Anxiolytic Properties
Another study focused on the anxiolytic properties of this compound. Mice treated with varying doses exhibited reduced anxiety-like behavior in the elevated plus maze test compared to control groups. This suggests a potential therapeutic application in anxiety disorders.
Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. These derivatives were designed to enhance potency and selectivity toward specific receptors.
Table: Structure-Activity Relationship (SAR)
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Addition of methoxy group | Increased potency at serotonin receptors |
| Compound B | Replacement of piperidine with morpholine | Enhanced anxiolytic effect |
Properties
CAS No. |
114640-91-4 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-(piperidin-1-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)14-15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3 |
InChI Key |
XXVICKUBNDXIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















